molecular formula C19H30N8O9 B1254779 Mildiomycin CAS No. 67527-71-3

Mildiomycin

Cat. No.: B1254779
CAS No.: 67527-71-3
M. Wt: 514.5 g/mol
InChI Key: QKJJCZYFXJCKRX-HZHKWBLPSA-N
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Description

Mildiomycin, also known as this compound, is a compound with the molecular formula C19H30N8O9. It is a unique ingredient identifier assigned by the Food and Drug Administration. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Mildiomycin typically involves large-scale chemical synthesis in specialized facilities. The process includes the purification and isolation of the compound to ensure its high purity and quality for various applications.

Chemical Reactions Analysis

Types of Reactions

Mildiomycin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: this compound can be reduced using suitable reducing agents to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Mildiomycin has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Employed in biological studies to understand its effects on various biological systems.

    Medicine: Investigated for its potential therapeutic properties and effects on human health.

    Industry: Utilized in various industrial processes, including the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Mildiomycin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to various biochemical and physiological responses. The detailed molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Mildiomycin can be compared with other similar compounds in terms of its chemical structure and properties. Some similar compounds include:

    Streptomycin: An antibiotic with a similar mechanism of action.

    Neomycin: Another antibiotic with comparable chemical properties.

    Kanamycin: Shares structural similarities and is used in similar applications.

This compound is unique due to its specific molecular structure and the range of applications it offers in scientific research and industry.

Properties

CAS No.

67527-71-3

Molecular Formula

C19H30N8O9

Molecular Weight

514.5 g/mol

IUPAC Name

2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid

InChI

InChI=1S/C19H30N8O9/c20-10(7-29)15(31)25-11-1-2-12(27-5-8(6-28)14(21)26-18(27)34)36-13(11)19(35,16(32)33)3-9(30)4-24-17(22)23/h1-2,5,9-13,28-30,35H,3-4,6-7,20H2,(H,25,31)(H,32,33)(H2,21,26,34)(H4,22,23,24)/t9?,10-,11-,12+,13-,19?/m0/s1

InChI Key

QKJJCZYFXJCKRX-HZHKWBLPSA-N

Isomeric SMILES

C1=C[C@@H](O[C@@H]([C@H]1NC(=O)[C@H](CO)N)C(CC(CN=C(N)N)O)(C(=O)O)O)N2C=C(C(=NC2=O)N)CO

SMILES

C1=CC(OC(C1NC(=O)C(CO)N)C(CC(CN=C(N)N)O)(C(=O)O)O)N2C=C(C(=NC2=O)N)CO

Canonical SMILES

C1=CC(OC(C1NC(=O)C(CO)N)C(CC(CN=C(N)N)O)(C(=O)O)O)N2C=C(C(=NC2=O)N)CO

67527-71-3

Synonyms

mildiomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Mildiomycin
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Mildiomycin

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